molecular formula C17H14F2N2O3S B10948240 4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B10948240
M. Wt: 364.4 g/mol
InChI Key: UYALBGNSTVHYRE-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized using a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzothiazole intermediate with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine.

    Methoxylation and Difluoromethoxylation: The methoxy and difluoromethoxy groups can be introduced through nucleophilic substitution reactions using suitable methoxy and difluoromethoxy reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluoromethoxy positions, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium fluoride, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and difluoromethoxy groups in 4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H14F2N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H14F2N2O3S/c1-9-3-5-11-14(7-9)25-17(20-11)21-15(22)10-4-6-12(24-16(18)19)13(8-10)23-2/h3-8,16H,1-2H3,(H,20,21,22)

InChI Key

UYALBGNSTVHYRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC(F)F)OC

Origin of Product

United States

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